molecular formula C8H4FNO B1338786 2-Fluorobenzoyl cyanide CAS No. 80277-41-4

2-Fluorobenzoyl cyanide

Cat. No. B1338786
CAS RN: 80277-41-4
M. Wt: 149.12 g/mol
InChI Key: IVSCDQIYFFRLFZ-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl cyanide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds that have potential applications in medical imaging and cancer treatment. For instance, fluorinated 2-arylbenzothiazoles have shown potent and selective inhibitory activity against various cancer cell lines and are being explored as novel probes for positron emission tomography (PET) imaging in cancers . Similarly, the synthesis of 2-([4-18F]fluorophenyl)benzimidazole has been reported, which could serve as a building block for endogenous and pharmaceutical compounds . These studies highlight the significance of fluorinated compounds in the development of diagnostic and therapeutic agents.

Synthesis Analysis

The synthesis of related fluorinated compounds involves several steps, including cyclization reactions and radiolabeling. For example, the preparation of 4-fluorinated 2-arylbenzothiazoles was achieved by modifying Jacobson thioanilide radical cyclization chemistry, followed by hydrogenolytic cleavage to provide precursors for radiolabeling . Another study reported the microwave-assisted cyclocondensation of 1,2-diaminobenzene with radiolabelled [4-18F]fluorobenzoic acid to rapidly produce phenylbenzimidazole . These methods demonstrate the complexity and innovation in synthesizing fluorinated compounds for medical applications.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity and interaction with biological targets. X-ray crystallographic studies have been used to confirm the structure of synthesized compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, revealing intramolecular hydrogen bonds and intermolecular interactions that govern crystal packing . These structural elucidations are essential for understanding the properties and potential uses of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated compounds are diverse and often require specific conditions to achieve the desired products. For instance, the synthesis of 2-Fluorobenzoylthiourea involves the reaction of 2-amino pyridine with 2-fluorobenzoyl isosulfocyanic ester, which is obtained from 2-fluorocarboxylic acid through acylchloration and acylation . The reaction conditions and influential factors are carefully optimized to maximize yield and ensure the correct structure of the product.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which can significantly affect the compound's reactivity, stability, and biological activity. The papers provided do not directly discuss the properties of 2-Fluorobenzoyl cyanide, but they do provide insights into the properties of related fluorinated compounds. For example, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against certain cancer cell lines, indicating their potential as antitumor agents . The presence of fluorine can also affect the induction of enzymes like cytochrome P450 CYP1A1, which is crucial for the antitumor specificity of benzothiazoles .

Scientific Research Applications

Fluorogenic Chemosensors for Cyanide Detection

  • Benzothiazole-Based Fluorogenic Sensors : Researchers developed a highly selective and sensitive sensor for the fluorescence detection of cyanide (CN−) ions, which can disrupt internal charge transfer, leading to significant spectral changes. This sensor has applications in monitoring environmental water samples and living cells (Jothi et al., 2022).
  • Tetrabenzofluorene Fluorophore : A fluorophore designed for turn-on fluorescent sensing of cyanide exhibited solvatofluorochromism and solid-state light emission, making it useful for detecting cyanide ions (Kimura et al., 2017).
  • 1,3-Dihydroisobenzofuran Skeleton-Based Probes : These probes are designed for "turn-on" fluorescent detection of cyanide in various solvents, showing significant fluorescence enhancement upon cyanide detection (Shang et al., 2016).

Detection and Monitoring Applications

  • Cysteine Detection Indicating Mitochondrial Oxidative Stress : A near-infrared fluorescent probe using p-nitrobenzoyl, sensitive to cysteine over other compounds, indicated oxidative stress in mitochondria, demonstrating the potential for clinical applications (Yin et al., 2015).
  • Spectrofluorimetry in Water Samples : The fluorogenic probe 3-(4-fluorobenzoyl)-2-quinolinecarboxaldehyde has been utilized for the determination of aliphatic amines in water samples, indicating its relevance in environmental analysis (Zhang et al., 2008).

Additional Research and Applications

  • Dicyanovinyl-Substituted Pyrazoles as Chemosensors : These compounds have been developed for selective recognition of cyanide, demonstrating high selectivity and sensitivity in various testing environments (Orrego-Hernández & Portilla, 2017).
  • Dibenzothiophene-Based Chemosensors : These materials serve as efficient turn-off fluorescent sensors for cyanide ion detection in solutions, important for environmental monitoring and safety (Zou et al., 2021).

Safety And Hazards

2-Fluorobenzoyl cyanide is a highly reactive and toxic compound. It is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

2-fluorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSCDQIYFFRLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519454
Record name 2-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzoyl cyanide

CAS RN

80277-41-4
Record name 2-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluorobenzoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 1.2 mL of 2-fluorobenzoyl chloride (97%, Aldrich) (10 mmol), 26 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.55 mL of trimethylsilyl cyanide (12 mmol) were placed in a 100-mL round bottom flask. To this solution 0.25 mL of tin (IV) chloride (2.1 mmol) was added. On addition of the tin (IV) chloride, the color of the solution changed from yellow to dark brown. The reaction mixture was stirred for 2 hr at room temperature, then quenched with 75 mL of ice-cold water, and finally extracted with two 75-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 75-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was removed by rotary evaporation to yield a dark brown oil which was purified by Kugelrohr vacuum distillation to yield 0.711 g (47%) of 2-fluorobenzoyl cyanide as a colorless oil: IR (CH2Cl2) (partial) 2225, 1695, 1670, 1610, 1489, 1484, 1457 cm-1.
Quantity
1.2 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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26 mL
Type
solvent
Reaction Step One
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1.55 mL
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reactant
Reaction Step Two
Quantity
0.25 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EK Mantus - 1991 - search.proquest.com
… Synthesis of 2-fluorobenzoyl cyanide was carried out with 2-fluorobenzoyl chloride (97%, … Trituration of this oil gave 1.452 g of 2-fluorobenzoyl cyanide as a bright yellow oil. This …

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